L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate
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Overview
Description
L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a prolinamide group, a pyrimidinyl group, and a histidyl group. The compound’s hydrate form indicates the presence of water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Prolinamide, N-((hexahydro-1-ethyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate include other prolinamide derivatives, pyrimidinyl compounds, and histidyl-containing molecules.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its hydrate form. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
128056-02-0 |
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Molecular Formula |
C18H25N7O5 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C18H25N7O5/c1-2-24-14(26)7-11(23-18(24)30)16(28)22-12(6-10-8-20-9-21-10)17(29)25-5-3-4-13(25)15(19)27/h8-9,11-13H,2-7H2,1H3,(H2,19,27)(H,20,21)(H,22,28)(H,23,30)/t11-,12-,13-/m0/s1 |
InChI Key |
RUIPHNJSXWCPPW-AVGNSLFASA-N |
Isomeric SMILES |
CCN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origin of Product |
United States |
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